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Abstract

Mixed-lineage leukemia (MLL) is an aggressive form of acute leukemia driven by chromosomal
translocations involving the KMT2A (formerly MLL1) gene. These translocations generate
oncogenic fusion proteins that aberrantly activate a pro-leukemic gene expression program. A
growing body of evidence has identified WD Repeat Domain 5 (WDR5) as an indispensable
component of the MLL fusion protein complex, making it a critical node for therapeutic
intervention. This technical guide provides an in-depth examination of the molecular function of
WDRS5 in the context of MLL fusion leukemia, details its validation as a drug target, summarizes
key quantitative data for targeted inhibitors, and provides detailed experimental protocols for
studying the WDR5-MLL interaction.

Introduction: The Epigenetic Landscape of MLL
Fusion Leukemia

Mixed-lineage leukemia is characterized by rearrangements of the KMT2A gene, which
encodes a histone H3 lysine 4 (H3K4) methyltransferase.[1][2] These rearrangements fuse the
N-terminal portion of MLL1 with one of over 80 different partner proteins, creating oncogenic
MLL fusion proteins.[3][4] The N-terminus of MLL1 retained in the fusion protein is crucial as it
mediates interactions with essential components of a larger protein complex, including the
tumor suppressor Menin.[5] These fusion proteins drive leukemogenesis by constitutively
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activating the expression of target genes, most notably the HOXA9 and MEIS1 homeobox
genes, which are critical for hematopoietic stem cell self-renewal.[3][6]

The enzymatic activity of the wild-type MLL1 protein is dependent on its assembly into a core
complex with several other proteins: WDRS5, Retinoblastoma Binding Protein 5 (RBBP5),
Absent, Small, Homeotic-2-Like (ASH2L), and DPY30.[7][8][9] This complex, often referred to
as the MLL or COMPASS-like complex, is essential for robust H3K4 di- and tri-methylation,
epigenetic marks associated with active gene transcription.[10][11][12] Crucially, the oncogenic
activity of MLL fusion proteins is also dependent on these core components, establishing the
protein-protein interactions within this complex as key therapeutic targets.

The Central Scaffolding Role of WDR5

WDRS5 is a highly conserved WD40-repeat containing protein that functions as a critical
scaffolding component within the MLL methyltransferase complex.[9][13] Its primary roles are to
stabilize the complex and to present substrates for methylation.

Interaction with the MLL Complex

WDRS5 is indispensable for the assembly and enzymatic activity of the MLL1 core complex.[10]
[14] It acts as a central hub, directly interacting with both the MLL1 protein and other core
subunits like RBBP5.[8][9] The interaction between WDR5 and MLL1 is mediated by a
conserved "WDR5-interacting” (WIN) motif within MLL1.[10][15] Structural studies have
revealed that a critical arginine residue (Arg-3765) within the MLL1 WIN maotif inserts into a
pocket on the surface of WDR5.[15] Disruption of this specific interaction leads to the
dissociation of the MLL1 core complex and a dramatic reduction in its H3K4 methyltransferase
activity.[6][14]

Interaction with Histone H3

Initially, WDR5 was thought to "read" existing methylation marks on histone H3, specifically
recognizing dimethylated H3K4 (H3K4me2) to facilitate subsequent trimethylation.[12]
However, crystal structures have shown that WDR5 binds to the N-terminal tail of histone H3,
utilizing the same pocket that binds the MLL1 WIN motif to interact with arginine 2 of histone
H3 (H3R2).[7][15][16] This suggests a model where WDR5 doesn't directly read the K4
methylation state but instead serves to present the histone H3 tail to the MLL1 catalytic SET
domain for methylation.[12] There is a delicate interplay where the MLL protein and the histone
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H3 substrate compete for binding to the same site on WDR5, a process that may be modulated
by the methylation status of the histone tail.[7][16]
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Figure 1: The MLL1 Core Complex and its interaction with Histone H3.

The Oncogenic Mechanism of MLL Fusion Proteins

In MLL-rearranged leukemia, the chromosomal translocation results in an MLL fusion protein
that lacks the C-terminal SET domain responsible for methyltransferase activity.[3] However,
the N-terminal portion, which contains the WDR5-binding WIN maotif, is retained. This MLL-N-
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terminus directs the fusion protein to target gene loci, such as HOXA9.[3] The fusion partner
(e.g., AF4, AF9, ENL) recruits other potent transcriptional activators, including the super
elongation complex (SEC) and DOTL1L, the H3K79 methyltransferase.[4][5]

Crucially, the MLL fusion oncoprotein requires the remaining wild-type MLL1 allele and its
associated core complex components, including WDRS5, for its full leukemogenic activity.[1][6]
The WDRS5-containing complex is recruited to the target genes, where it establishes the
H3K4me3 mark, creating a chromatin environment permissive for the high levels of
transcription driven by the fusion protein's partner. This cooperative action maintains the
aberrant expression of genes that block hematopoietic differentiation and promote uncontrolled
proliferation.[6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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